3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
CAS No.: 887878-81-1
Cat. No.: VC4697259
Molecular Formula: C22H21N3O5
Molecular Weight: 407.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887878-81-1 |
|---|---|
| Molecular Formula | C22H21N3O5 |
| Molecular Weight | 407.426 |
| IUPAC Name | 3-[(2-cyclopentylacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H21N3O5/c26-19(13-14-5-1-2-6-14)24-20-17-7-3-4-8-18(17)30-21(20)22(27)23-15-9-11-16(12-10-15)25(28)29/h3-4,7-12,14H,1-2,5-6,13H2,(H,23,27)(H,24,26) |
| Standard InChI Key | BPNCOUSXQIWXDN-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three pharmacophoric elements:
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Benzofuran core: A fused bicyclic system providing planar rigidity for target binding.
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4-Nitrophenyl carboxamide: Electron-withdrawing nitro group enhancing electrophilicity and potential hydrogen-bonding interactions.
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2-Cyclopentylacetamido side chain: Hydrophobic cyclopentyl moiety that may influence membrane permeability and target selectivity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁N₃O₅ |
| Molecular Weight | 407.426 g/mol |
| IUPAC Name | 3-[(2-Cyclopentylacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
| XLogP3-AA (Predicted) | ~5.0 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
Data derived from PubChem and computational modeling .
Synthetic Pathways and Optimization
Reported Synthesis
The compound is synthesized via a multi-step sequence:
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Benzofuran core formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.
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Carboxamide installation: Coupling of benzofuran-2-carboxylic acid with 4-nitroaniline using carbodiimide reagents.
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Side chain incorporation: Acylation of the 3-amino group with 2-cyclopentylacetyl chloride.
Yield optimization strategies for analogous compounds emphasize:
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Catalyst selection: DMAP (4-dimethylaminopyridine) improves acylation efficiency .
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Solvent systems: Dichloromethane or THF for amide bond formation .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
Key substituent effects in benzofuran-2-carboxamides:
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R₁ (4-nitrophenyl): Nitro group enhances electron-deficient character, potentially improving target affinity.
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R₂ (cyclopentyl): Aliphatic cyclopentyl group balances hydrophobicity and conformational flexibility, critical for CNS bioavailability .
Comparative Analysis with Structural Analogs
N-(4-Nitrophenyl)-3-(2-(m-Tolyl)Acetamido)Benzofuran-2-Carboxamide
This analog (PubChem CID: 16814826) differs by a m-tolyl group instead of cyclopentyl:
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Molecular weight: 429.4 vs. 407.426 g/mol.
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Lipophilicity: Higher XLogP3-AA (5.5 vs. 5.0) due to aromatic methyl group .
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Bioactivity: Unreported, but meta-substitution may alter target selectivity.
Future Directions in Medicinal Chemistry
Priority Research Areas
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Target identification: Molecular docking against NMDA receptors or antioxidant enzymes (e.g., SOD, catalase) .
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ADMET profiling: In vitro assays for metabolic stability (CYP450 isoforms) and plasma protein binding.
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Analog synthesis: Exploring replacements for the nitro group (e.g., cyano, trifluoromethyl) to reduce toxicity .
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